molecular formula C9H9N3O2 B170497 Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 115932-00-8

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B170497
CAS No.: 115932-00-8
M. Wt: 191.19 g/mol
InChI Key: JEMAMNBFHPIPCR-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

1.1 Anticancer Properties

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have shown promising anticancer activity. A study highlighted that certain derivatives exhibited potent inhibition against various cancer cell lines, including breast cancer cells (MCF-7). For instance, one derivative demonstrated a half-maximal inhibitory concentration (IC50) of 55.97μg/mL55.97\,\mu g/mL against MCF-7 cells . Additionally, another study reported that pyrazolo[1,5-a]pyrimidine derivatives displayed significant growth inhibition across 56 cancer cell lines, with a mean growth inhibition percentage of 43.9%43.9\% .

1.2 Antibacterial Activity

The compound also exhibits antibacterial properties. Research indicated that derivatives of this compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative had a zone of inhibition of 23.0±1.4mm23.0\pm 1.4\,mm against Bacillus subtilis . This suggests potential applications in developing new antibacterial agents.

1.3 Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on human monoamine oxidase B (MAO-B), which is relevant for neuroprotective activity . Additionally, derivatives have shown dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), indicating their potential as therapeutic agents for cancer treatment .

Synthesis and Functionalization

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Recent studies have focused on site-selective cross-coupling reactions to introduce different functional groups into the pyrazolo[1,5-a]pyrimidine scaffold . The ability to modify this compound enhances its versatility and application in drug discovery.

Material Science Applications

Beyond biological applications, this compound derivatives are being explored in material science due to their exceptional photophysical properties. These compounds can serve as emergent fluorophores and are being investigated for their potential use in solid-state applications . Their ability to form crystals with notable conformational phenomena could lead to advancements in the development of new materials.

Case Studies and Research Findings

Study ReferenceApplication FocusKey Findings
Anticancer ActivityDerivatives showed IC50 values as low as 55.97μg/mL55.97\mu g/mL against MCF-7 cells; significant growth inhibition across various cancer cell lines.
Enzyme InhibitionDemonstrated selective inhibition of MAO-B; potential neuroprotective effects noted.
Antibacterial ActivityEffective against Gram-positive bacteria with a ZOI of 23.0±1.4mm23.0\pm 1.4mm against Bacillus subtilis.
Material ScienceExplored as fluorophores with potential solid-state applications due to unique photophysical properties.

Biological Activity

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antioxidant, antibacterial, and anticancer activities based on recent studies.

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. This compound derivatives have been evaluated for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Key Findings:

  • Among the synthesized derivatives, Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibited the highest antioxidant activity with an IC50 value of 15.34 μM , closely comparable to ascorbic acid (IC50 = 13.53 μM) .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against both Gram-positive and Gram-negative bacteria.

Results:

  • Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrated notable antibacterial activity against Bacillus subtilis with a Zone of Inhibition (ZOI) of 23.0 ± 1.4 mm and a Minimum Inhibitory Concentration (MIC) of 312 μM .
  • The compound also showed activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, indicating a broad-spectrum potential.

3. Cytotoxic Activity

The cytotoxic effects of various derivatives of this compound were evaluated on human breast adenocarcinoma (MCF-7) cell lines.

Cytotoxicity Data:

CompoundIC50 (μg/mL)
7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile55.97
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylateNot specified

This indicates that certain derivatives possess significant cytotoxicity against cancer cells, highlighting their potential as anticancer agents .

4. Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of ethyl pyrazolo[1,5-a]pyrimidine derivatives with biological targets.

Findings:

  • Docking simulations suggest that these compounds can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms . This computational approach aids in predicting the biological activity and guiding further synthetic modifications.

5. Case Studies and Applications

Recent studies have explored various synthetic routes to develop novel derivatives with enhanced biological properties. For instance:

  • A study synthesized a range of mono- and bis-functionalized pyrazolo[1,5-a]pyrimidines through regioselective cross-coupling reactions, which revealed promising biological activities including dual inhibition against cancer cell lines .

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMAMNBFHPIPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427354
Record name ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115932-00-8
Record name ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred mixture of 10.88 g of 5-amino-4-pyrazolecarboxylic acid, ethyl ester, 11.51 g of malonaldehyde bis(dimethyl acetal) and 100 ml of glacial acetic acid was heated at reflux for 16 hours, then worked up as described in Example 50 to give 7.8 g of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester.
Quantity
10.88 g
Type
reactant
Reaction Step One
Quantity
11.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Customer
Q & A

Q1: Why is the regioselectivity of the Sonogashira coupling reaction on the 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold important for synthesizing diverse derivatives?

A1: The 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold possesses two possible sites (C2 and C6) for the Sonogashira coupling reaction. Achieving selective coupling at a specific site is crucial for introducing different substituents sequentially. The research demonstrates that by carefully adjusting reaction conditions, the Sonogashira coupling with terminal alkynes preferentially occurs at the C6 position. [] This selectivity allows for the subsequent introduction of various groups (alkynyl, aryl, or arylamine) at the C2 position via other cross-coupling reactions, ultimately enabling the synthesis of a diverse library of disubstituted pyrazolo[1,5-a]pyrimidine derivatives.

Q2: How do computational studies contribute to understanding the regioselectivity observed in the Sonogashira coupling reactions on the pyrazolo[1,5-a]pyrimidine scaffold?

A2: The research utilizes computational studies to provide insights into the observed regioselectivity. [] While the specific details of the computations are not outlined in the abstract, it's plausible that the study investigated the relative energies of the transition states involved in the coupling reaction at the C2 and C6 positions. By comparing these energies, the researchers could explain why the reaction preferentially occurs at the C6 position, providing a theoretical basis for the experimental observations.

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